4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Overview
Description
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide is a heterocyclic compound belonging to the cinnoline family. It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 8th position, and a propyl group attached to the nitrogen atom at the 3rd position of the cinnoline ring. This compound has a molecular formula of C₁₂H₁₃BrN₄O and a molecular weight of 309.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide typically involves the following steps:
N-Propylation: The attachment of a propyl group to the nitrogen atom at the 3rd position.
Carboxamidation: The formation of the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom at the 8th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group at the 4th position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with various boronic acids to form new derivatives.
Common Reagents and Conditions:
Sodium Carbonate: Used as a base in substitution reactions.
Tetrakis(triphenylphosphine)palladium(0): Used as a catalyst in coupling reactions.
1,2-Dimethoxyethane and Water: Common solvents for these reactions.
Major Products:
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Products: Formed through oxidation or reduction of the amino group.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
- 4-Amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide (AZD7325)
Comparison:
- Structural Differences: While both compounds share a cinnoline core, they differ in the substituents attached to the ring. For example, AZD7325 has a fluoro and methoxy group instead of a bromine atom.
- Biological Activity: The presence of different substituents can lead to variations in biological activity and specificity towards molecular targets.
- Applications: Both compounds are studied for their potential therapeutic applications, but their specific uses and efficacy may differ .
Properties
IUPAC Name |
4-amino-8-bromo-N-propylcinnoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJGJCJYUOVPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554321 | |
Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107346-32-7 | |
Record name | 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-8-bromo-N-propyl-3-cinnolinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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